Octyl [3-(trifluoromethyl)phenyl]acetate
Description
Octyl [3-(trifluoromethyl)phenyl]acetate is an ester derivative combining an octyl chain with a substituted phenylacetic acid moiety. Its structure features a trifluoromethyl (-CF₃) group at the meta position of the phenyl ring, conferring unique physicochemical properties such as enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs. Such esters are of interest in agrochemicals, pharmaceuticals, and fragrance industries due to their stability and tunable bioactivity .
Properties
CAS No. |
89863-80-9 |
|---|---|
Molecular Formula |
C17H23F3O2 |
Molecular Weight |
316.36 g/mol |
IUPAC Name |
octyl 2-[3-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C17H23F3O2/c1-2-3-4-5-6-7-11-22-16(21)13-14-9-8-10-15(12-14)17(18,19)20/h8-10,12H,2-7,11,13H2,1H3 |
InChI Key |
XDQWHHTXUSWJCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CC1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The trifluoromethyl group significantly alters electronic and steric properties compared to non-fluorinated or chloro-substituted analogs. Key comparisons include:
*Inferred data.
Key Observations :
- Trifluoromethyl vs. Chloro Substituents : Compounds with -CF₃ groups (e.g., 10e) exhibit higher molecular weights and similar synthetic yields (~92%) compared to -Cl analogs (e.g., 10f: 89.1%) . This suggests that -CF₃ may marginally improve reaction efficiency, possibly due to electron-withdrawing effects stabilizing intermediates.
- Ester Chain Length : this compound’s longer alkyl chain (vs. ethyl in 10e or phenyl in phenyl trifluoroacetate) enhances lipophilicity, which correlates with improved membrane permeability in bioactive compounds .
- Stability: The -CF₃ group increases resistance to enzymatic degradation compared to non-fluorinated esters like octyl acetate, as seen in phenyl trifluoroacetate’s use as a stable laboratory reagent .
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